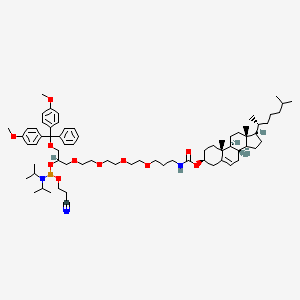

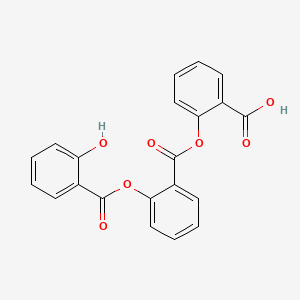

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic Acid, is a chemical compound with the molecular formula C21H14O7 . It has an average mass of 378.332 Da and a monoisotopic mass of 378.073944 Da . It is also referred to as 2- ( {2- [ (2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . The structure is complex, with multiple benzoyl and hydroxybenzoyl groups attached to a central benzoic acid molecule .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications

Anaerobic Metabolism and Degradation Pathways

- Anaerobic Metabolism of Salicylic Acid : A study on the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium highlights the degradation of salicylic acid through a novel enzyme pathway. This process involves the transformation of 2-hydroxybenzoate to benzoate or benzoyl-CoA, indicating a potential for bioremediation applications (Bonting & Fuchs, 1996).

Chemical Structure and Conformation Studies

- Molecular Structure Analysis : Research involving gas-phase electron diffraction and theoretical calculations on benzoic acid and 2-hydroxybenzoic acid revealed insights into their molecular structures, providing foundational knowledge for chemical synthesis and material science (Aarset, Page, & Rice, 2006).

Synthesis of Novel Compounds

- Synthesis of α-Ketoamide Derivatives : A study demonstrated the use of OxymaPure in the synthesis of novel α-ketoamide derivatives, showcasing an efficient method for creating complex molecules, which could be relevant for the development of new materials or pharmaceuticals (El‐Faham et al., 2013).

Environmental and Polymer Applications

- Photo-stabilization of Polymers : Metal salts of 2-[(1-hydroxy-4-methyl-2-benzoyl)carbonyl] and 2-[(1-hydroxy-4,5-dimethyl-2-benzoyl)carbonyl]benzoic acids were studied for their effects on the photo-oxidation of cis-1,4-polybutadiene, demonstrating their potential as multifunctional photo-stabilizers for polymers (Weir, Arct, & Golubski, 1989).

Safety and Hazards

The compound is classified under GHS07, GHS08, and GHS09 hazard pictograms . It has hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

Mechanism of Action

Target of Action

Tri-Salicylic Acid, also known as 2-[2-(2-Hydroxybenzoyl)oxybenzoyl]oxybenzoic acid or 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, primarily targets enzymes such as catalases/peroxidases, metabolic enzymes, protein kinases and phosphatases, nucleosomal and ribosomal proteins, and regulatory and signaling proteins . These targets play a crucial role in various physiological processes, including inflammation, pain relief, and immunity .

Mode of Action

Tri-Salicylic Acid interacts with its targets in a way that modulates their function. For instance, it binds to the High Mobility Group Box 1 (HMGB1) protein, suppressing both the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 . This binding directly suppresses HMGB1’s proinflammatory activities .

Biochemical Pathways

Tri-Salicylic Acid affects several biochemical pathways. It is known to be involved in the regulation of pathogenesis-related (PR) proteins, reactive oxygen species (ROS) production, and the synthesis of phytohormones such as jasmonic acid (JA) and ethylene (ET) . It also influences the isochorismate (ICS) and phenylalanine ammonia-lyase (PAL) pathways , which are involved in its biosynthesis .

Pharmacokinetics

The pharmacokinetics of Tri-Salicylic Acid involves its absorption, distribution, metabolism, and excretion (ADME) . It undergoes oxidation involving single electron transfer and single hydrogen transfer . This process is crucial for its bioavailability and therapeutic efficacy.

Result of Action

The action of Tri-Salicylic Acid results in various molecular and cellular effects. It promotes cell growth and enhances the yield of total fatty acids (TFA) and astaxanthin in certain organisms . It also regulates the activities of key enzymes like RuBisCO and carbonic anhydrase, affecting photosynthesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tri-Salicylic Acid. Abiotic stresses such as extreme temperatures, drought, and salinity can affect its function . It plays a crucial role in enhancing plant resilience under these unfavorable conditions .

Biochemical Analysis

Biochemical Properties

It is known to share similar properties with salicylic acid . Salicylic acid is known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in plant growth, environmental stress responses, and defense against pathogens .

Cellular Effects

The cellular effects of Tri-Salicylic Acid are yet to be fully explored. Salicylic acid, a compound with similar properties, is known to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Salicylic acid, a similar compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The solubility and thermodynamic dissociation constant of salicylic acid, a similar compound, have been studied at various temperatures .

Dosage Effects in Animal Models

The dosage effects of Tri-Salicylic Acid in animal models are not well-documented. Salicylates, a group of compounds related to salicylic acid, have been studied in animals. The recommended dosage for anti-inflammatory or analgesic effect is 10 to 25 mg/kg per day for dogs and 10 to 20 mg/kg per day for cats .

Metabolic Pathways

Salicylic acid, a similar compound, is known to be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways .

Transport and Distribution

Salicylic acid, a similar compound, is known to be mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

Salicylic acid, a similar compound, is known to undergo several modifications to carry out its specific functions .

properties

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 |

Source

|

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85531-17-5 |

Source

|

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)